molecular formula C21H17ClN2O3S B2588941 4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-60-1

4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2588941
CAS No.: 941906-60-1
M. Wt: 412.89
InChI Key: LGWOYPJIORJWRX-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a scaffold known for diverse pharmacological activities, including enzyme inhibition (e.g., α-glucosidase, aldose reductase) and antitumor properties . Its structure features a benzothiadiazine core with a 3-chlorobenzyl substituent at position 4 and an o-tolyl (2-methylphenyl) group at position 2. Its synthesis typically involves alkylation or condensation reactions under basic conditions, as seen in structurally related compounds .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOYPJIORJWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazinone core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorobenzyl) may enhance binding to hydrophobic enzyme pockets, as seen in aldose reductase inhibitors . Methoxy groups improve α-glucosidase inhibition due to hydrogen bonding with catalytic residues .

Synthetic Feasibility :

  • Propyl and propargyl substituents (e.g., compound in ) achieve high yields (>90%) via alkylation with K₂CO₃ in DMF, suggesting scalable routes for similar derivatives .
  • Dimeric benzothiazine scaffolds (e.g., compound 8 in ) require silver oxide-mediated coupling, which may limit cost-effectiveness .

Pharmacological Targets and Selectivity

  • Enzyme Inhibition :
    • α-Glucosidase and aldose reductase inhibitors (e.g., –2) prioritize carboxamide or acetic acid substituents .
    • The target compound lacks these groups, suggesting divergent targets, possibly tumor-associated enzymes (as in ) .
  • Antitumor Activity :
    • Derivatives with pyrido-thiadiazine cores (e.g., Torsemide-related compound E) are pharmaceutical impurities but highlight structural adaptability for drug design .

Physicochemical and Spectral Comparisons

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Molecular Formula Key Spectral Data (¹H NMR)
Target Compound Not reported C₂₁H₁₇ClN₂O₃S Expected aromatic protons: δ 7.2–8.1 (benzothiadiazine), δ 2.3 (o-tolyl CH₃)
13d (4-methylbenzyl) 276–278 C₁₇H₁₆N₂O₄S δ 7.5–7.8 (aromatic), δ 2.4 (CH₃), δ 4.3 (CH₂ benzyl)
Torsemide-Related Compound E Not reported C₁₅H₁₃N₃O₃S δ 7.3–7.6 (pyrido-thiadiazine), δ 2.4 (m-tolyl CH₃)
Notes:
  • The target compound’s ³⁵Cl atom may complicate NMR interpretation but enhances mass spectrometry detection (e.g., HRMS in ) .
  • Carboxamide derivatives () show distinct IR peaks at ~1650 cm⁻¹ (C=O stretch), absent in the target compound .

Biological Activity

The compound 4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H17ClN2O3S
  • Molecular Weight: 412.89 g/mol
  • Structural Features:
    • Contains a thiadiazine ring.
    • Substituents include a chlorobenzyl group and an ortho-tolyl group.
    • The presence of the 1,1-dioxide functional group enhances its chemical reactivity.

Pharmacological Properties

Benzothiadiazine derivatives exhibit a range of biological activities, including:

  • Anticonvulsant Activity: Some related compounds have shown effectiveness in reducing seizure activity.
  • Antidiabetic Properties: Potential for modulating glucose metabolism and improving insulin sensitivity.
  • Antimicrobial Activity: Certain derivatives have been evaluated for their ability to inhibit bacterial growth.

While specific mechanisms for this compound remain largely unexplored, related compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation: Interaction with various receptors involved in neurotransmission and metabolic regulation is anticipated based on structural similarities with known active compounds.

In Vivo Studies

Research on related compounds has indicated promising results in various animal models. For example:

  • A study demonstrated that benzothiadiazine derivatives significantly reduced seizure frequency in rodent models of epilepsy. The mechanism was attributed to enhanced GABAergic transmission .

In Vitro Assays

In vitro studies have revealed:

  • Compounds similar to this compound exhibited strong inhibition of AChE with IC50 values comparable to established inhibitors .

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1,2,4-benzothiadiazine-1,1-dioxideBenzothiadiazine coreAnticonvulsant
4-benzyl-1,2-benzothiadiazine-1,1-dioxideLacks additional substituentsModerate antimicrobial
N-(furan-2-ylmethyl)acetamideContains furan and acetamide groupsWeak AChE inhibitor

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step reactions starting from precursors like substituted anilines or benzo-fused intermediates. Key steps include cyclization using chlorosulfonyl isocyanate under controlled temperatures (e.g., −78°C in nitromethane) and alkylation with 3-chlorobenzyl groups. Catalysts like K₂CO₃ in DMF and solvents like dioxane are critical for N-alkylation efficiency. Optimization of molar ratios (e.g., 1.2 equiv of chlorosulfonyl isocyanate) improves yields up to 70–80% .
  • Data Example :

StepReagents/ConditionsYield (%)
CyclizationClSO₂NCO, nitromethane, −78°C65–75
Alkylation3-chlorobenzyl chloride, K₂CO₃, DMF80–85

Q. How is the structural characterization of this compound validated?

  • Methodology : Use a combination of HRMS (to confirm molecular formula via [M+H]⁺/[M−H]⁻ peaks) and elemental analysis (C, H, N content). For crystallographic validation, single-crystal X-ray diffraction reveals bond angles, torsion angles (e.g., O1–C8–C7–C9 = 8.3°), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) that stabilize the lattice .
  • Example Data :

  • HRMS : Calcd for C₁₆H₁₂ClNO₂S [M+H]⁺: 232.9782; Found: 232.9769 .
  • X-ray : R factor = 0.051; mean C–C bond length = 0.004 Å .

Q. What are the primary chemical reactivities of the 1,2,4-thiadiazine 1,1-dioxide core?

  • Methodology : The core undergoes oxidation (e.g., sulfone formation with H₂O₂), reduction (e.g., NaBH₄ targeting the S=O group), and substitution (e.g., electrophilic aromatic substitution on the benzene rings). Reactivity is influenced by electron-withdrawing groups (e.g., 3-chlorobenzyl) that activate the thiadiazine ring for nucleophilic attack .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what structural features drive its activity?

  • Methodology : Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) identify binding affinities to targets like TLR4 or bacterial enzymes. The 3-chlorobenzyl group enhances hydrophobic interactions, while the o-tolyl moiety may sterically hinder non-specific binding. Compare IC₅₀ values against structural analogs (e.g., 4-phenyl vs. 4-methyl derivatives) .
  • Example Data :

AnalogTargetIC₅₀ (µM)
3-chlorobenzylTLR412.3
4-methylphenylTLR448.7

Q. What strategies mitigate discrepancies in reported bioactivity data across studies?

  • Methodology : Conduct meta-analysis of literature data with attention to assay conditions (e.g., pH, cell lines). For example, conflicting IC₅₀ values may arise from variations in solvent (DMSO concentration) or incubation time. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. microplate calorimetry).

Q. How do pH and temperature affect the compound’s stability in physiological environments?

  • Methodology : Perform accelerated stability studies (25–40°C, pH 1–9) with HPLC monitoring. The 1,1-dioxide group is prone to hydrolysis at alkaline pH (>8), while the chlorobenzyl group enhances thermal stability. Use Arrhenius kinetics to predict shelf-life .
  • Example Data :

ConditionDegradation Rate (k, h⁻¹)Half-life (h)
pH 7.4, 37°C0.0023301
pH 9.0, 37°C0.015644

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports 65–75% cyclization yields, while similar protocols in achieve ~60%. This may stem from solvent purity (anhydrous vs. technical-grade nitromethane) .
  • Bioactivity Variations : notes potent antibacterial activity for a structural analog, but shows weaker effects. Differences in substituent electronic profiles (e.g., 3-chloro vs. 4-nitro groups) likely explain this .

Key Recommendations

  • Prioritize crystallographic validation to resolve ambiguous NMR assignments (e.g., overlapping aromatic signals) .
  • Use QSAR models to predict optimal substituents for target selectivity, reducing trial-and-error synthesis.

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